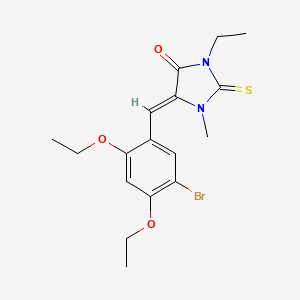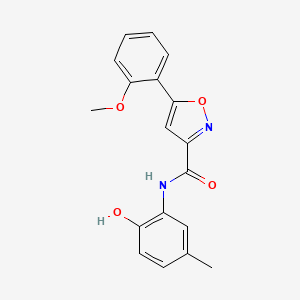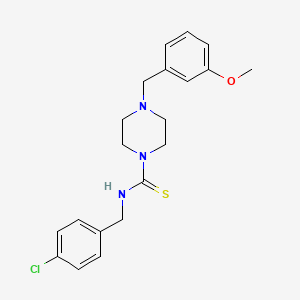![molecular formula C22H24N2O3 B4600800 3-[4-(4-allyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4600800.png)
3-[4-(4-allyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(4-allyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.17869263 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties
Quinazolinones are recognized for their antioxidant capabilities. A study by Mravljak et al. (2021) synthesized and evaluated two series of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties using different methods. The study found that certain structural modifications, such as the presence of hydroxyl groups and ethylene linkers, enhance the antioxidant activity. This implies that derivatives of quinazolinones, potentially including the specific compound , could be explored for their antioxidant applications (Mravljak, Slavec, Hrast, & Sova, 2021).
Analgesic Activity
The analgesic (pain-relieving) properties of quinazolinone derivatives have also been reported. Osarumwense Peter Osarodion (2023) synthesized compounds exhibiting significant analgesic activity, suggesting that quinazolinone derivatives, through their structural diversity, can serve as potent analgesic agents. This opens up research avenues for the specific compound mentioned, exploring its potential in pain management (Osarodion, 2023).
Hypolipidemic Activities
Kurogi et al. (1996) explored quinazolinones for their hypolipidemic (lipid-lowering) activities, finding that certain derivatives effectively lower triglyceride and total cholesterol levels. This indicates the potential of quinazolinone derivatives in treating hyperlipidemia, a risk factor for cardiovascular diseases (Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, & Tsuda, 1996).
Antimicrobial Activity
The quinazolinone scaffold is also investigated for antimicrobial activities. El-hashash et al. (2011) synthesized 2-Ethoxy-4(3H) quinazolinone derivatives and evaluated their antimicrobial efficacy. This suggests that quinazolinone derivatives could be potent antimicrobial agents, providing a basis for investigating the specific compound for similar applications (El-hashash, Rizk, El-Bassiouny, & Darwish, 2011).
Mechanism of Action
The mechanism of action of similar compounds has been explored. For example, a molecular docking study showed that a new hybrid compound of chalcone-salicylate exhibited more negative value of binding free energy than tamoxifen . This suggests that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
Safety and Hazards
Properties
IUPAC Name |
3-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-8-17-11-12-20(21(15-17)26-2)27-14-7-6-13-24-16-23-19-10-5-4-9-18(19)22(24)25/h3-5,9-12,15-16H,1,6-8,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSGPNGKQLBWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-fluorophenyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4600737.png)
![N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4600741.png)


![butyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4600756.png)
![N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide](/img/structure/B4600770.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4600774.png)
![N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4600777.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B4600784.png)
![N-[3-(4-methylphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4600798.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4600803.png)
